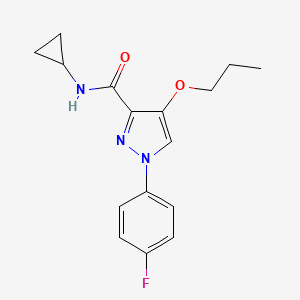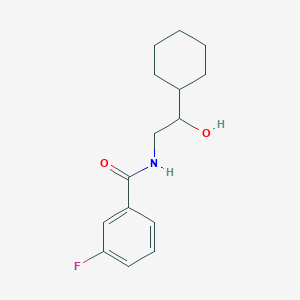
N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide, also known as CHEB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CHEB is a small molecule that can be synthesized using various methods, and its mechanism of action has been studied extensively. In
科学的研究の応用
Synthesis and Development of Photoaffinity Analogs
Research has explored the synthesis of photoaffinity analogs of influenza fusion inhibitors. An example is the synthesis of 3H-labeled 2-hydroxy-N-[(1,3,3-trimethyl-[4,5,6-3H]cyclohexyl)methyl]-5-azidobenzamide, a close relative to N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide. Such compounds are pivotal in studying virus-cell fusion mechanisms and could enhance our understanding of viral infections and their treatments (Dischino et al., 1999).
Catalysis in Organic Chemistry
Research into the catalysis of benzylic, allylic, and unactivated C-H bonds by iron indicates the potential of N-fluoro-2-methylbenzamides in chemical reactions. The study highlighted the chemoselective fluorine transfer and the broad substrate scope of these reactions, suggesting significant applications in organic synthesis and the development of new chemical compounds (Groendyke, AbuSalim, & Cook, 2016).
Photostability and Phototoxicity of Fluorophores
Investigations into the photostability of organic fluorophores have shown that certain fluorophore derivatives, such as those linked to protective agents like cyclooctatetraene, demonstrate enhanced photostability. This research is crucial in the field of bioimaging and photodynamic therapy, where the stability of fluorophores under light exposure is critical (Zheng, Jockusch, Zhou, & Blanchard, 2014).
Development of Sensitive Biosensors
The use of N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified electrodes in biosensors has been studied. These biosensors show potential for the sensitive detection of various biomolecules, indicating significant applications in medical diagnostics and biochemical research (Karimi-Maleh et al., 2014).
Novel Therapeutics for African Trypanosomiasis
Research into novel boron-containing molecules for the treatment of Trypanosoma brucei infection, a cause of African trypanosomiasis, has shown promising results. Compounds like N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)-2-trifluoromethylbenzamide demonstrate potential as orally administered treatments for this disease (Nare et al., 2010).
Gelation of Ionic Liquids
The development of gel-forming polyelectrolytes with N,N'-(trans-cyclohexane-1,4-diyl)dibenzamide linkages for gelatinizing a variety of ionic liquids has been explored. This research has implications in materials science, particularly in the development of ionogels with unique properties like high gel-sol transition temperatures and self-standing ability (Nagasawa, Matsumoto, & Yoshida, 2012).
Antiviral Activity and Metal-Chelating Properties
Studies on the antiviral activity of certain 2-hydroxyphenyl amides, including their ability to chelate metal ions, have been conducted. This research is particularly relevant in the context of influenza virus and could contribute to the development of new antiviral drugs (Carcelli et al., 2017).
特性
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c16-13-8-4-7-12(9-13)15(19)17-10-14(18)11-5-2-1-3-6-11/h4,7-9,11,14,18H,1-3,5-6,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNAVTGMPJPBBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C2=CC(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

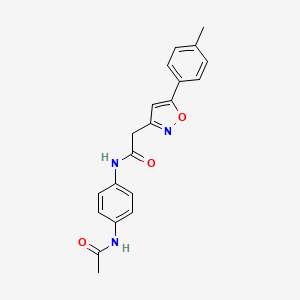
![(E)-N-[1-(2,5-dichlorothiophen-3-yl)ethylidene]hydroxylamine](/img/structure/B2596642.png)


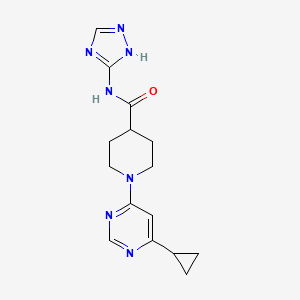

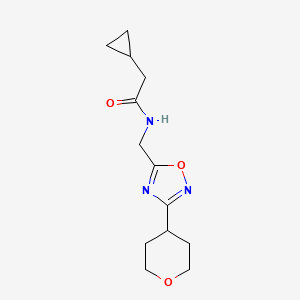
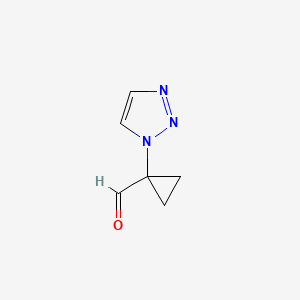

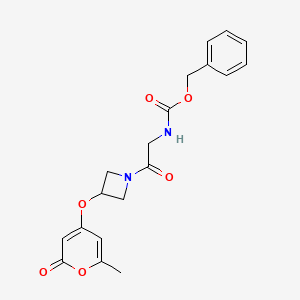
![1-[(Methylethyl)benzylamino]-3-naphthyloxypropan-2-ol](/img/structure/B2596659.png)
![6-isobutyl-3-{[4-(3-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2596661.png)

